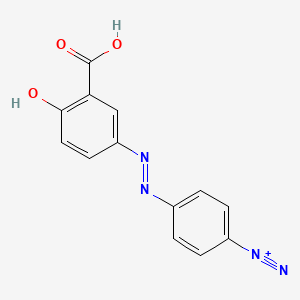

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt

Description

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a zwitterionic azo compound characterized by a benzenediazonium core linked to a 3-carboxy-4-hydroxyphenyl group via an azo (-N=N- bridge. This structure confers unique physicochemical properties, including pH-dependent solubility due to the carboxylic acid (-COOH) and phenolic (-OH) groups. The inner salt configuration stabilizes the molecule through intramolecular charge neutralization, reducing its propensity for explosive decomposition compared to non-zwitterionic diazonium salts .

Synthetic routes for analogous azo compounds involve diazotization of aromatic amines followed by coupling with phenolic or carboxylic acid-containing substrates. For instance, describes diazotization of 4,6-disubstituted-2-aminobenzothiazole and subsequent coupling with 2-hydroxy-4-substituted benzoic acid to yield structurally related azo dyes . Similarly, highlights azocoupling reactions between benzenediazonium salts and phenol under controlled conditions, emphasizing the role of temperature and pH in stabilizing the product .

Properties

CAS No. |

72152-89-7 |

|---|---|

Molecular Formula |

C13H9N4O3+ |

Molecular Weight |

269.24 g/mol |

IUPAC Name |

4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzenediazonium |

InChI |

InChI=1S/C13H8N4O3/c14-15-8-1-3-9(4-2-8)16-17-10-5-6-12(18)11(7-10)13(19)20/h1-7H,(H-,16,18,19,20)/p+1 |

InChI Key |

INMMBAGVCXFDIH-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to form the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reactions are typically carried out in the presence of copper(I) salts or other catalysts.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in synthetic organic chemistry, dye production, and biological research.

Synthesis Techniques

The synthesis of benzenediazonium compounds typically involves diazotization of an aniline derivative followed by coupling reactions. The specific compound can be synthesized through the reaction of 4-amino-3-carboxyphenol with nitrous acid under acidic conditions.

Dye Production

Benzenediazonium compounds are widely used in the production of azo dyes, which are characterized by their vibrant colors and stability. The inner salt form allows for better solubility and reactivity, enhancing the dyeing process.

- Azo Dyes : These dyes are used extensively in textiles, food coloring, and cosmetics. The versatility of azo dyes derived from benzenediazonium compounds makes them valuable in various industries.

Biological Research

Recent studies have indicated that benzenediazonium compounds may have potential applications in biological research, particularly as probes or markers.

- Antioxidant Activity : Some derivatives show promising antioxidant properties, which could be useful in pharmaceutical applications targeting oxidative stress-related diseases.

- Enzyme Inhibition : Research has demonstrated that certain benzenediazonium derivatives can inhibit specific enzymes associated with neurodegenerative diseases, suggesting potential therapeutic roles.

Analytical Chemistry

The inner salt form of benzenediazonium can be utilized in analytical methods such as spectrophotometry and chromatography.

- Colorimetric Assays : The strong coloration of azo compounds allows for easy detection and quantification in various samples.

- Chromatographic Applications : Its stability and solubility make it suitable for separation techniques in analytical laboratories.

Case Study 1: Application in Textile Dyeing

A study conducted by researchers at a textile manufacturing company highlighted the efficiency of using benzenediazonium-derived azo dyes for cotton fabric dyeing. The results showed enhanced color fastness and lower environmental impact compared to traditional dyeing methods.

Case Study 2: Biological Evaluation

Research published in a peer-reviewed journal focused on the biological evaluation of benzenediazonium derivatives against monoamine oxidase enzymes. The study found that certain derivatives exhibited significant inhibitory effects, indicating potential use as antidepressant agents.

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds. The diazonium group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is harnessed in dye chemistry and molecular labeling. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound’s carboxylic acid and phenolic -OH groups enhance water solubility at alkaline pH, whereas sulfonated analogs (e.g., ) exhibit higher acidity and solubility across a broader pH range .

- Methoxy-substituted derivatives () are less polar and more thermally stable due to electron-donating -OCH₃ groups .

Physicochemical Properties

Thermal Stability :

- The target compound’s thermal decomposition likely occurs near 460–480°C, based on analogous azo compounds in , where benzenediazonium-treated composites showed decomposition peaks at 462–478°C . Sulfonated derivatives () may decompose at higher temperatures due to stronger sulfonic acid stabilization.

Acidity (pKa) :

- reports pKa values for phenolic (-OH) and carboxylic (-COOH) protons in similar azo benzoic acids, ranging from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) . The target compound’s acidity profile would enable pH-sensitive applications, such as dyeing or sensors.

UV-Vis Absorption :

- Azo compounds typically absorb in the visible range (400–600 nm). notes λₘₐₐ values of 450–500 nm for benzothiazolyl-azo-benzoic acids, attributed to π→π* transitions in the azo chromophore . The target compound’s absorption spectrum would differ slightly due to electron-withdrawing -COOH/-OH groups.

Contradictions :

- While sulfonated derivatives () are widely used in aqueous dyeing, the target compound’s -COOH/-OH groups may limit compatibility with non-polar matrices (e.g., polypropylene composites in ) unless chemically modified .

Biological Activity

Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt is a compound of significant interest in biological and medicinal chemistry due to its potential applications and biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an azo group (-N=N-) linking a diazonium salt to a phenolic derivative. The general structure can be represented as follows:

The synthesis typically involves the diazotization of an appropriate arylamine followed by coupling with a phenolic compound. For instance, the reaction can be conducted using sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with 3-carboxy-4-hydroxyphenol to form the desired inner salt .

Antimicrobial Properties

Research indicates that azo compounds, including benzenediazonium derivatives, exhibit significant antimicrobial activity. A study showed that various azo compounds demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction of the azo bond, leading to oxidative stress in microbial cells .

Cytotoxicity and Genotoxicity

The cytotoxic effects of benzenediazonium compounds have been documented in various studies. For example, in vitro assays indicated that these compounds can induce DNA damage in human cell lines, suggesting potential genotoxicity. This was evidenced by increased levels of single-strand breaks and mutations in bacterial assays (e.g., Ames test), highlighting their ability to interact with genetic material .

Case Studies

- Tumor Promotion Studies : In animal models, particularly mice, studies have shown that repeated exposure to benzenediazonium salts can lead to tumor formation in subcutaneous tissues. For instance, Toth et al. (1989) reported increased tumor incidence in Swiss mice injected with 4-methyl benzenediazonium sulfate .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might activate transcription factors associated with carcinogenesis. For example, activation of AP-1 transcription factor was noted in cell line studies, indicating a pathway through which these compounds may exert their carcinogenic effects .

Data Summary

Q & A

Q. What are the standard synthetic protocols for preparing Benzenediazonium, 4-((3-carboxy-4-hydroxyphenyl)azo)-, inner salt?

The synthesis typically involves diazotization of a substituted aniline precursor under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) followed by azo coupling with 3-carboxy-4-hydroxyphenyl derivatives. Critical parameters include pH control (~1–2 for diazotization) and maintaining low temperatures to stabilize the diazonium intermediate . Post-coupling, the inner salt forms spontaneously due to intramolecular charge neutralization between the diazonium cation and the deprotonated carboxy/sulfonate groups .

Q. How do the functional groups (azo, carboxy, hydroxy) influence the compound’s physicochemical properties?

- Azo group (-N=N-) : Governs UV-Vis absorption (λmax ~400–500 nm) and redox activity, enabling applications in photochemical studies .

- Carboxy (-COOH) and hydroxy (-OH) groups : Enhance solubility in polar solvents (e.g., water at alkaline pH) and enable chelation with metal ions, relevant for analytical sensing .

- Zwitterionic structure : Stabilizes the compound in aqueous media but may reduce thermal stability compared to non-ionic analogs .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should be prioritized?

- IR spectroscopy : Identify vibrations for azo (-N=N-, ~1400–1600 cm⁻¹), carboxy (C=O stretch ~1700 cm⁻¹), and phenolic O-H (~3200 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.5–8.5 ppm) and confirm zwitterionic structure via absence of exchangeable protons .

- LC-MS : Verify molecular weight (e.g., [M+H]+ or [M-Na]⁻ ions) and assess purity .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Highly soluble in alkaline aqueous solutions (pH >8) due to deprotonated carboxy/sulfonate groups; poorly soluble in organic solvents like chloroform .

- Stability : Degrades under UV light or elevated temperatures (>60°C), with azo bond cleavage as a primary degradation pathway. Store at 4°C in dark, neutral pH .

Q. How is the compound utilized in analytical chemistry applications?

It serves as a chromogenic reagent for detecting metal ions (e.g., Cu²⁺, Fe³⁺) via colorimetric shifts or as a pH-sensitive dye in titration studies due to its azo group’s conjugation-dependent absorbance .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azo coupling reactions during synthesis?

The coupling reaction proceeds via electrophilic aromatic substitution , where the diazonium cation targets electron-rich positions (ortho/para to -OH/-COOH groups) on the phenolic component. Steric hindrance from the carboxy group directs substitution to the 4-position, as observed in IR and NMR data . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. How should researchers address discrepancies in spectroscopic data, such as unexpected splitting in NMR spectra?

- Dynamic effects : Zwitterionic forms may cause proton exchange broadening; use D₂O exchange or low-temperature NMR to resolve splitting .

- Tautomerism : Azo/hydrazone tautomerism in solution can alter peak positions. Compare data across solvents (DMSO-d₆ vs. CDCl₃) .

- Metal impurities : Trace metals (e.g., Fe³⁺) may complex with the compound, distorting signals. Chelate with EDTA prior to analysis .

Q. What experimental strategies optimize reactivity in pH-dependent applications (e.g., catalysis or sensing)?

- pH titration : Map absorbance/potentiometric changes to identify optimal pH ranges for metal chelation (e.g., pH 5–7 for Cu²⁺ binding) .

- Buffer selection : Use non-coordinating buffers (e.g., HEPES) to avoid competition with target analytes .

- Kinetic studies : Monitor azo bond stability under varying pH to prevent false signals in long-term assays .

Q. What degradation pathways dominate under UV exposure, and how can they be mitigated?

Q. How can computational modeling predict the compound’s behavior in complex systems (e.g., biological membranes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.